2,3-Difluoropyridine-4-boronic acid

Overview

Description

2,3-Difluoropyridine-4-boronic acid is a type of organoboron compound . It is used as a building block in the synthesis of several organic compounds .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF . Another method involves the deamination reaction of 2-hydrazino-3,6-difluropyridine in the presence of NaOH . A different approach involves the use of n-butyllithium and diisopropylamine in THF, followed by the addition of 2,6-difluoropyridine and trimethylborate.Molecular Structure Analysis

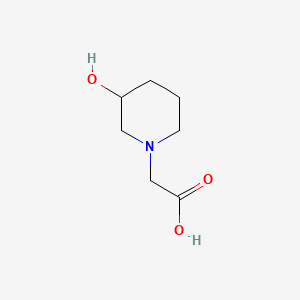

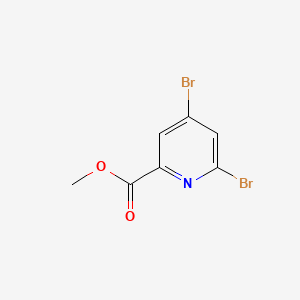

The molecular structure of this compound includes a pyridine ring with two fluorine atoms and a boronic acid group .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be used in Suzuki-Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon-carbon bond forming reactions . It can also react with β-ketodinitriles and aldehydes in a Pd(II)-catalyzed three-component synthesis of 2,4,6-triarylfuro .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3 .Scientific Research Applications

Colorimetric Sensing

- Anion Recognition and Sensing : Derivatives of 2,3-difluoropyridine-4-boronic acid, such as pyridinium boranes, have shown potential in colorimetric turn-on sensing of fluoride ions in mixed solvents. This application leverages the unique electronic properties of the boron compounds, where fluoride binding induces a significant red shift in the absorption band, leading to a visual color change. This characteristic makes them useful for detecting fluoride ions in environmental samples or biological systems (Wade & Gabbaï, 2009).

Borylation Chemistry

- Advancements in Borylation : The versatility of boronic acids, including this compound derivatives, is evident in their extensive use in borylation chemistry. These compounds participate in various reactions such as hydrogenation, hydrosilylation, and Lewis acid catalysis. Their high Lewis acidity and ability to engage in frustrated Lewis pair (FLP) chemistry highlight their importance in creating new chemical entities and materials (Lawson & Melen, 2017).

Catalysis and Organic Synthesis

- Enantioselective Catalysis : The catalytic properties of boronic acids are leveraged in enantioselective reactions, such as the aza-Michael addition of hydroxamic acids to quinone imine ketals. Using chiral boronic acid catalysts, these reactions achieve high enantioselectivity, illustrating the critical role of boronic acids in asymmetric synthesis (Hashimoto, Gálvez, & Maruoka, 2015).

- Organic Group Migration : A novel method involving boronic acids for the one-pot synthesis of four-coordinate boron(III) complexes showcases the facilitation of organic group migration. This method expands the toolkit for synthesizing materials with potential applications in optoelectronics and biomedical imaging, underscoring the versatility of boronic acid chemistry in facilitating complex synthetic transformations (Sadu, Bin, Lee, & Lee, 2017).

Material Science and Sensing Applications

- Fluorescent Chemosensors : The interaction of boronic acids with various analytes forms the basis of numerous sensing applications. This includes the development of fluorescent sensors for monitoring biologically relevant molecules, highlighting the role of boronic acids in the creation of diagnostic and analytical tools (Huang et al., 2012).

- Polymer and Material Development : Boronic acids are integral to the synthesis of novel materials, such as blue-light-emitting oligofluorene networks. Through thermal dehydration to boroxine rings, these materials offer improved stability and photoluminescent properties, demonstrating the utility of boronic acids in advancing materials science (Li et al., 2003).

Mechanism of Action

Target of Action

The primary target of 2,3-Difluoropyridine-4-boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the SM coupling reaction, this compound acts as a nucleophilic organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

The compound’s role in the sm coupling reaction suggests that its bioavailability is likely influenced by its stability and reactivity as an organoboron reagent .

Result of Action

The primary result of the action of this compound is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is widely used in organic synthesis, suggesting that the compound plays a crucial role in the synthesis of a variety of organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions of the SM coupling reaction . The reaction is known for its mild and functional group tolerant conditions, suggesting that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other functional groups .

Safety and Hazards

Future Directions

Boronic acids, including 2,3-Difluoropyridine-4-boronic acid, are increasingly utilized in diverse areas of research. They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The interest towards development of fluorinated chemicals has been steadily increased .

properties

IUPAC Name |

(2,3-difluoropyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BF2NO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJEFUOGGCMPGHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H-Indolo[3,2-b]acridine, 7,13-dihydro-5,7,13,13-tetraphenyl-](/img/structure/B578402.png)